molecular formula C23H26NO5- B12336649 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12336649
M. Wt: 396.5 g/mol
InChI Key: WVFJSAFCQAEXDG-UHFFFAOYSA-M
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenylmethoxyphenyl group and a tert-butoxycarbonyl group. The molecular formula of this compound is C23H29NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a phenylmethoxyphenyl group using suitable reagents and conditions.

    Addition of the Tert-Butoxycarbonyl Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
  • 4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • 1-BOC-pyrrolidine-3-carboxylic acid

Uniqueness

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenylmethoxyphenyl group and the tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C23H26NO5-

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-22(27)24-13-19(20(14-24)21(25)26)17-9-11-18(12-10-17)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/p-1

InChI Key

WVFJSAFCQAEXDG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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